4-[Bis(4-nitrophenyl)amino]benzaldehyde
Description
Significance of Nitrophenyl-Substituted Aminobenzaldehydes in Contemporary Chemical Research
Nitrophenyl-substituted aminobenzaldehydes are of significant interest in modern chemical research due to their inherent electronic properties. The nitro group, being a strong electron-withdrawing group, and the amino group, a potent electron donor, create a "push-pull" system within the molecule. This electronic asymmetry is a key factor in dictating the molecule's photophysical and nonlinear optical (NLO) properties.
Research into related nitro-substituted triphenylamine (B166846) derivatives has shown that the presence of nitro groups can significantly influence the photophysical behavior of these molecules. For instance, studies on 4-bromo-N-(4-bromophenyl)-N-(4-nitrophenyl)aniline reveal solvent-sensitive charge transfer bands and a significant drop in fluorescence quantum yields in polar solvents, indicating that the solvent polarity plays a crucial role in modulating the singlet and triplet charge transfer character. ustc.edu.cn This fundamental understanding of how nitro-substitution impacts electronic properties is vital for the rational design of new materials. The insights gained from such studies are instrumental in developing novel chromophores for applications in optoelectronics and photonics.
Overview of Donor-Acceptor Architectures in Organic Materials
The concept of donor-acceptor (D-A) architectures is a cornerstone in the design of functional organic materials. In these systems, an electron-donating moiety is covalently linked to an electron-accepting moiety, often through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the operation of many organic electronic and photonic devices.
Research Trajectory of 4-[Bis(4-nitrophenyl)amino]benzaldehyde
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the broader context of triphenylamine-based donor-acceptor chromophores. The synthesis and characterization of analogous compounds, such as 4-[Bis(4-methylphenyl)amino]benzaldehyde, have been explored, often within the scope of undergraduate research projects, highlighting the educational value and fundamental importance of this class of molecules. nih.gov
The primary research interest in such compounds lies in their potential as building blocks for more complex organic materials. The triphenylamine core is a well-established hole-transporting unit, and the aldehyde functionality provides a convenient handle for further chemical modifications, allowing for the construction of polymers and dendrimers with desirable electronic and optical properties.
Scope and Objectives of Current Academic Inquiry
The current academic inquiry into donor-acceptor systems based on triphenylamine and nitro-substituted phenyl rings is driven by several key objectives:
Development of Novel Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer in these molecules makes them promising candidates for second- and third-order NLO applications. Research focuses on maximizing the hyperpolarizability of these chromophores.
Design of Efficient Emitters for OLEDs: By tuning the donor and acceptor strengths, researchers aim to develop materials that emit light in specific regions of the electromagnetic spectrum with high efficiency.
Exploration of Two-Photon Absorption (TPA) Properties: Molecules with large TPA cross-sections are sought after for applications in bio-imaging, photodynamic therapy, and 3D data storage. The extended π-conjugation and strong ICT in compounds like this compound suggest potential for significant TPA.
Fundamental Understanding of Structure-Property Relationships: A core objective is to establish clear relationships between the molecular structure and the resulting photophysical and electronic properties. This knowledge is crucial for the predictive design of new materials with optimized performance.
Detailed Research Findings
Due to the limited specific data on this compound, the following sections will draw upon data from closely related analogues to provide a representative understanding of its expected properties.
Synthesis and Characterization
The synthesis of this compound would likely follow established synthetic routes for similar triphenylamine derivatives. A plausible approach would involve the Ullmann condensation or Buchwald-Hartwig amination of 4-fluorobenzaldehyde (B137897) with bis(4-nitrophenyl)amine.
Characterization would typically involve a suite of spectroscopic techniques to confirm the structure and purity of the compound.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the aldehydic proton, and distinct aromatic protons of the benzaldehyde (B42025) and nitrophenyl rings. |
| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, and the various aromatic carbons. |
| FT-IR | Characteristic stretching frequencies for the C=O of the aldehyde, C-N of the amine, and N-O of the nitro groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
This table is predictive and based on the analysis of analogous compounds.
Photophysical Properties
The photophysical properties of this compound are expected to be dominated by strong intramolecular charge transfer from the triphenylamine donor to the nitrophenyl acceptors and the benzaldehyde moiety.
| Property | Predicted Characteristics |
| UV-Vis Absorption | An intense, broad absorption band in the visible region, characteristic of a strong ICT transition. The position of this band is likely to be sensitive to solvent polarity (solvatochromism). |
| Fluorescence Emission | Emission is expected to be weak, particularly in polar solvents, due to the efficient population of non-radiative triplet states facilitated by the nitro groups. A large Stokes shift is also anticipated. |
| Quantum Yield | The fluorescence quantum yield is predicted to be low, a common feature for many nitro-containing aromatic compounds. |
This table is predictive and based on the analysis of analogous compounds.
Structure
3D Structure
Properties
CAS No. |
95543-46-7 |
|---|---|
Molecular Formula |
C19H13N3O5 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-(4-nitro-N-(4-nitrophenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C19H13N3O5/c23-13-14-1-3-15(4-2-14)20(16-5-9-18(10-6-16)21(24)25)17-7-11-19(12-8-17)22(26)27/h1-13H |
InChI Key |
DVFIMMKXUIJMEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 4 Bis 4 Nitrophenyl Amino Benzaldehyde
Established Synthetic Pathways for Aromatic Aminobenzaldehydes
The synthesis of aromatic aminobenzaldehydes is a well-documented area of organic chemistry, driven by the utility of these compounds as intermediates. The inherent reactivity of both the amino and aldehyde functionalities allows for a wide array of chemical transformations.
Precursor Role in Complex Organic Synthesis
Aromatic aminobenzaldehydes are fundamental precursors in the synthesis of a variety of high-value organic materials. Their structural framework is a key component in the development of dyes, solar cells, spectroscopic probes, and polymerization initiators. nih.govresearchgate.net The capacity for these compounds to participate in numerous reaction types underscores their importance.
For instance, standard p-aminobenzaldehydes are often used in reactions that extend the molecule's π-system, which is particularly useful for creating materials with specific nonlinear optical properties. nih.govresearchgate.net To achieve this, p-aminobenzaldehydes can be converted to p-aminocinnamaldehydes. nih.govresearchgate.net The synthesis of these more complex structures can be achieved through various methods, including acid-catalyzed aldol (B89426) condensation between the aminobenzaldehyde and acetaldehyde. nih.gov
Key synthetic reactions utilizing aromatic aminobenzaldehydes as precursors are summarized in the table below.
| Reaction Type | Description | Application Example |
| Heck Reaction | A cross-coupling reaction that forms a substituted alkene from an unsaturated halide and an alkene in the presence of a base and a Palladium catalyst. | Synthesis of complex dye molecules. nih.govresearchgate.net |
| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. | Used to create compounds for solar cells and polymerization initiators. nih.govresearchgate.net |
| Wittig Reaction | A reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide (a Wittig reagent) to give an alkene and triphenylphosphine (B44618) oxide. | Formation of extended π-systems for optoelectronics. nih.govresearchgate.net |
| Suzuki-Miyaura Cross-Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Diversification of aromatic structures for various applications. nih.govresearchgate.net |
Multi-Component Reaction Approaches to Related Structures
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules related to aromatic aminobenzaldehydes. nih.gov These reactions are advantageous as they can generate significant molecular complexity in a single step, reducing waste and simplifying purification processes. nih.gov
Several named MCRs are employed to synthesize heterocyclic compounds using aldehydes and amines as key building blocks.
Biginelli Reaction : This three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. mdpi.com
Mannich Reaction : This reaction is a three-component aminoalkylation that involves an aldehyde (like formaldehyde), a primary or secondary amine, and an active hydrogen-containing compound. mdpi.com
Asinger Reaction : This reaction synthesizes 3-thiazoline derivatives from a mixture of α-haloaldehydes or ketones, ammonia, sodium hydrosulfide, and another aldehyde or ketone. mdpi.com
These MCRs demonstrate the feasibility of constructing complex molecular scaffolds, such as pyran-annulated systems and piperidine (B6355638) derivatives, from simple aldehyde and amine precursors. researchgate.netnih.gov
Approaches involving 4-Nitrobenzaldehyde (B150856) as a Building Block
4-Nitrobenzaldehyde is a crucial starting material in the synthesis of various aromatic compounds, including precursors to 4-[Bis(4-nitrophenyl)amino]benzaldehyde. wikipedia.org It can be prepared through methods such as the oxidation of 4-nitrotoluene (B166481) or the hydrolysis of 4-nitrobenzal bromide. wikipedia.org
One of the primary uses of 4-nitrobenzaldehyde is in condensation reactions with primary amines to form Schiff bases (imines). ijtsrd.commediresonline.org This reaction is a straightforward method for creating new carbon-nitrogen double bonds. For example, reacting p-nitrobenzaldehyde with m-nitroaniline in the presence of a base yields the corresponding Schiff base, 1-nitro-4-(1-imino,4-nitrophenyl)benzene. ijtsrd.com
Furthermore, the nitro group of 4-nitrobenzaldehyde can be selectively reduced to an amino group to yield p-aminobenzaldehyde. researchgate.net This transformation is commonly achieved through catalytic hydrogenation or by using reducing agents like iron in the presence of an acid. researchgate.net The resulting p-aminobenzaldehyde is itself a valuable precursor in organic synthesis. orgsyn.org
Advanced Synthetic Modifications and Analog Generation
The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. The aldehyde functional group and the activated aromatic rings are primary targets for derivatization.
Derivatization through Schiff Base Formation
The aldehyde group of this compound is readily susceptible to derivatization through Schiff base formation. This condensation reaction with primary amines is one of the most fundamental and versatile reactions of aldehydes. jetir.org The reaction typically proceeds by refluxing the aldehyde and a primary amine in a solvent like ethanol, often with a catalytic amount of acid. jetir.org
The resulting Schiff bases, or imines, contain a C=N double bond and are important intermediates in their own right. researchgate.net They have been investigated for a wide range of applications in medicinal and materials chemistry. ijtsrd.com The synthesis of Schiff bases from aromatic aldehydes like benzaldehyde (B42025), p-nitrobenzaldehyde, and their derivatives with various aromatic amines is a well-established method for creating new compounds. mediresonline.orgresearchgate.netslideshare.net
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Resulting Schiff Base Structure |
| Benzaldehyde | p-Aminophenol | N-(4-hydroxyphenyl)benzenecarboximidoyl |
| 4-Nitrobenzaldehyde | m-Nitroaniline | 1-Nitro-4-[(E)-(3-nitrophenyl)imino]methylbenzene |
| m-Nitrobenzaldehyde | p-Chloroaniline | 4-Chloro-N-[(E)-(3-nitrophenyl)methylene]aniline |
Nucleophilic Substitution Reactions for Structural Diversification
The presence of two nitro groups on each of the flanking phenyl rings in this compound significantly influences the reactivity of the molecule. These strong electron-withdrawing groups activate the aromatic rings towards nucleophilic aromatic substitution (SNAr). nih.gov
In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring and displaces a leaving group. scranton.edu For this to occur, the ring must be activated by electron-withdrawing substituents, and there must be a suitable leaving group (such as a halide or, in some cases, a nitro group). nih.govresearchgate.net The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu
This reactivity provides a powerful tool for the structural diversification of this compound. The nitro groups themselves can potentially be displaced by a variety of strong nucleophiles, allowing for the introduction of different functional groups onto the aromatic framework. researchgate.netmdpi.com This pathway enables the synthesis of a wide range of analogs with modified electronic and steric properties.
Condensation and Cyclization Strategies
The aldehydic functional group in this compound serves as a versatile anchor for various condensation reactions, enabling the synthesis of a wide array of derivatives. One of the most prominent reactions is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org This reaction is a powerful tool for forming new carbon-carbon double bonds.
The general scheme for the Knoevenagel condensation of this compound involves its reaction with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine or an amine-functionalized framework. nih.gov The electron-withdrawing nature of the two nitrophenyl groups on the triphenylamine (B166846) core can influence the reactivity of the aldehyde. The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl carbon of the aldehyde, followed by dehydration to yield a stable α,β-unsaturated product. wikipedia.org
Table 1: Potential Products from Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Product Structure | Potential Application Area |
| Malononitrile | Piperidine | 2-((4-(bis(4-nitrophenyl)amino)phenyl)methylene)malononitrile | Nonlinear Optics, Dyes |
| Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-3-(4-(bis(4-nitrophenyl)amino)phenyl)acrylate | Pharmaceuticals, Polymers |
| Barbituric Acid | Pyridine | 5-((4-(bis(4-nitrophenyl)amino)phenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Biologically Active Materials |
Cyclization strategies involving the triphenylamine core of this compound are also of significant interest for the synthesis of complex heterocyclic structures. conicet.gov.ar While direct cyclization of the benzaldehyde derivative is not widely reported, triphenylamine and its derivatives are known to undergo photocyclization to form carbazoles. conicet.gov.arresearchgate.net This process typically involves UV irradiation and can proceed through an oxidative mechanism. conicet.gov.ar The presence of the aldehyde and nitro groups may influence the course of such cyclization reactions, potentially leading to novel carbazole-based compounds with unique photophysical properties.
Horner Olefination for Styryl Derivatives
The Horner-Wadsworth-Emmons (HWE) reaction is a key synthetic methodology for the preparation of styryl derivatives from aldehydes, offering excellent control over the stereochemistry of the resulting alkene. wikipedia.orgyoutube.com This reaction is particularly advantageous for creating (E)-alkenes with high selectivity. wikipedia.org In the context of this compound, the HWE reaction provides a direct route to synthesize various styryl compounds, which are valuable in materials science, particularly for applications in organic electronics and nonlinear optics.
The reaction involves the treatment of a phosphonate (B1237965) carbanion with the aldehyde. The phosphonate carbanion is generated by deprotonating a phosphonate ester using a suitable base, such as sodium hydride or an alkoxide. alfa-chemistry.com The subsequent reaction with this compound leads to the formation of a β-hydroxyphosphonate intermediate, which then eliminates a phosphate (B84403) salt to yield the desired styryl derivative. organic-chemistry.org The ease of removal of the water-soluble phosphate byproduct simplifies the purification process. wikipedia.org
Table 2: Synthesis of Styryl Derivatives via Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Base | Product Name | Key Features |
| Diethyl benzylphosphonate | NaH | (E)-1-(4-(bis(4-nitrophenyl)amino)phenyl)-2-phenylethene | Extended π-conjugation |
| Diethyl (4-cyanobenzyl)phosphonate | NaOEt | (E)-4-(2-(4-(bis(4-nitrophenyl)amino)phenyl)vinyl)benzonitrile | Enhanced electron-accepting properties |
| Tetraethyl methylenebis(phosphonate) | K₂CO₃ | (E,E)-1,4-bis(2-(4-(bis(4-nitrophenyl)amino)phenyl)vinyl)benzene | Symmetrical chromophore |
The versatility of the HWE reaction allows for the introduction of a wide range of substituents on the styryl moiety by choosing the appropriate phosphonate reagent. researchgate.net This enables the fine-tuning of the electronic and optical properties of the resulting molecules for specific applications.
Design and Synthesis of Y-shaped Derivatives
The triphenylamine core of this compound provides a unique three-dimensional, propeller-like structure that is ideal for the design of Y-shaped (or V-shaped) chromophores. wikipedia.orgrsc.org These molecules often exhibit interesting photophysical and nonlinear optical properties due to their specific charge-transfer characteristics. researchgate.net The aldehyde group serves as a convenient point for extending the π-conjugated system and introducing various functional groups.
The synthesis of Y-shaped derivatives can be achieved by utilizing the condensation and olefination reactions discussed previously. For instance, a Knoevenagel condensation with a suitable active methylene compound can introduce two acceptor groups, creating a D-π-A₂ type structure where the triphenylamine moiety acts as the electron donor (D) and the newly introduced groups are the acceptors (A). scispace.com
A common strategy involves a two-step process. First, the aldehyde is converted into a more reactive intermediate. For example, a Horner-Wadsworth-Emmons reaction can be used to introduce a vinyl group, which can then undergo further reactions. Alternatively, the aldehyde can be directly reacted with precursors that will form the branches of the Y-shaped molecule.
Table 3: Proposed Synthetic Strategy for a Y-shaped Chromophore
| Step | Reactants | Reaction Type | Intermediate/Product Structure | Purpose |
| 1 | This compound, Malononitrile | Knoevenagel Condensation | 2-((4-(bis(4-nitrophenyl)amino)phenyl)methylene)malononitrile | Introduction of a strong electron-accepting group |
| 2 | Product from Step 1, N,N-dimethylformamide dimethyl acetal | Vilsmeier-Haack type reaction | A more complex Y-shaped structure with extended conjugation | Elongation of the π-system and branching |
The design of these Y-shaped molecules allows for the systematic investigation of structure-property relationships. researchgate.net By varying the nature of the acceptor groups and the length of the π-conjugated bridge, it is possible to modulate the absorption and emission wavelengths, as well as the nonlinear optical response of the chromophores. nih.govrsc.org
Advanced Spectroscopic and Spectroelectrochemical Characterization of 4 Bis 4 Nitrophenyl Amino Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of the molecule.
While specific experimental spectra for 4-[Bis(4-nitrophenyl)amino]benzaldehyde are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the well-established effects of its constituent functional groups. The molecule possesses three distinct aromatic environments: the benzaldehyde (B42025) ring and the two equivalent 4-nitrophenyl rings.
¹H NMR Spectroscopy: The proton spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) and a distinct downfield singlet for the aldehyde proton.
Aldehyde Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet at a chemical shift (δ) of approximately 9.8-10.0 ppm.
Aromatic Protons: The protons on the three phenyl rings will appear as doublets due to ortho-coupling. The electron-withdrawing nature of the nitro (-NO₂) and aldehyde (-CHO) groups significantly influences their chemical shifts. The protons on the nitrophenyl rings ortho to the nitro group are expected to be the most downfield, likely above 8.0 ppm. Protons on the benzaldehyde ring will also be deshielded, appearing at a lower field than those on an unsubstituted benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 190-195 ppm.
Aromatic Carbons: The aromatic region (110-160 ppm) will contain signals for all carbons in the phenyl rings. The carbons directly attached to the electron-withdrawing nitro groups (C-NO₂) and the nitrogen atom (C-N) will have characteristic chemical shifts. Carbons ortho and para to the substituents will show predictable shielding or deshielding effects.
The predicted NMR data, based on analogous structures, are summarized in the tables below.
Predicted ¹H NMR Chemical Shift Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde H | 9.8 - 10.0 | Singlet |
| Aromatic H (ortho to -NO₂) | 8.1 - 8.3 | Doublet |
| Aromatic H (ortho to -N) on nitrophenyl ring | 7.1 - 7.3 | Doublet |
| Aromatic H (ortho to -CHO) | 7.8 - 8.0 | Doublet |
Predicted ¹³C NMR Chemical Shift Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde C=O | 190 - 195 |
| Aromatic C-NO₂ | 147 - 150 |
| Aromatic C-N | 145 - 150 |
| Aromatic C-CHO | 135 - 138 |
To obtain more precise and theoretically grounded NMR data, computational methods are employed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic shielding tensors of molecules. conicet.gov.ar This method is effective in predicting NMR chemical shifts by accounting for the magnetic field dependence of the atomic basis functions.
The computational process involves:
Geometry Optimization: The three-dimensional structure of this compound is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d,p).
Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is applied to calculate the absolute isotropic shielding values (σ) for each nucleus (¹H and ¹³C) in the molecule. mdpi.com
Chemical Shift Prediction: The calculated shielding values are then converted into chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the following equation: δsample = σref - σsample where σref is the isotropic shielding value of TMS calculated at the same level of theory.
These calculations provide a powerful tool for validating structural assignments made from experimental NMR data and for understanding the electronic factors that govern the chemical shifts. conicet.gov.ar
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups, which have characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its key functional groups. Analysis of these bands confirms the presence of the aldehyde, nitro, and substituted triphenylamine (B166846) moieties.
Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1715 cm⁻¹. The C-H stretch of the aldehyde group typically appears as a weaker band around 2720-2820 cm⁻¹.
Nitro Groups: The two nitro groups will give rise to two distinct, strong absorption bands: an asymmetric stretching vibration around 1510-1530 cm⁻¹ and a symmetric stretching vibration around 1340-1350 cm⁻¹.
Triphenylamine Core: The C-N stretching vibrations of the tertiary amine are expected in the 1360-1250 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings will produce a series of medium to sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. scispace.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.
Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aldehyde (-CHO) | 2720 - 2820 | Weak-Medium |
| C=O Stretch | Aldehyde (-CHO) | 1700 - 1715 | Strong |
| N-O Asymmetric Stretch | Nitro (-NO₂) | 1510 - 1530 | Strong |
| N-O Symmetric Stretch | Nitro (-NO₂) | 1340 - 1350 | Strong |
| C-N Stretch | Tertiary Amine | 1250 - 1360 | Medium-Strong |
| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Sharp |
The triphenylamine (TPA) framework typically adopts a non-planar, propeller-like conformation due to steric hindrance between the phenyl rings. The specific conformation is influenced by the torsional (dihedral) angles between the phenyl rings and the central C-N plane. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns. For this compound (molar mass: 379.32 g/mol ), the mass spectrum would confirm its molecular weight and composition.
Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙) with an expected m/z value of approximately 379. The fragmentation of this molecular ion would likely proceed through several predictable pathways:
Loss of the Aldehyde Group: Cleavage of the formyl radical (-CHO) would result in a significant fragment ion at m/z 350.
Loss of Nitro Groups: The loss of a nitro group (-NO₂) would produce a fragment at m/z 333. Subsequent loss of the second nitro group could also occur.
Cleavage of C-N Bonds: Fragmentation at the central tertiary amine can lead to the formation of ions corresponding to the substituted phenyl components.
Predicted Major Fragments in Mass Spectrometry
| m/z Value | Identity of Fragment |
|---|---|
| 379 | [M]⁺˙ (Molecular Ion) |
| 350 | [M - CHO]⁺ |
| 333 | [M - NO₂]⁺ |
This analysis of the fragmentation pattern provides confirmatory evidence for the proposed molecular structure.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tetramethylsilane (TMS) |
| Triphenylamine (TPA) |
| Benzene |
| Density Functional Theory |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with exceptional precision. fiveable.memeasurlabs.com Unlike low-resolution mass spectrometry which provides integer mass-to-charge (m/z) values, HRMS can measure m/z to several decimal places, achieving mass accuracies of less than 5 parts per million (ppm). libretexts.orglongdom.org This high accuracy allows for the unambiguous assignment of a molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass based on the masses of the most abundant isotopes of the constituent elements. libretexts.orgacs.org
For this compound, the molecular formula is C₁₉H₁₃N₃O₅. The theoretical exact mass can be calculated and compared with the experimental value obtained from an HRMS instrument (such as a Time-of-Flight (TOF) or Orbitrap analyzer) to confirm the compound's identity and purity. longdom.org
Table 1: Molecular Formula Confirmation via High-Resolution Mass Spectrometry. This interactive table shows the expected HRMS data for the molecular ion [M+H]⁺.
| Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
| [C₁₉H₁₄N₃O₅]⁺ | 376.08824 | Value to be determined experimentally |
Fragmentation Pattern Analysis for Structural Details
Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) passes through the mass spectrometer, it can break apart into smaller, characteristic fragment ions. youtube.com The fragmentation pathways are governed by the underlying chemical structure, with cleavage occurring at the weakest bonds or leading to the formation of particularly stable ions or neutral molecules. libretexts.org
For this compound, several key fragmentation pathways can be predicted based on its functional groups:
Loss of Nitro Groups: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂, 46 Da) or a nitroso radical (•NO, 30 Da). nih.govresearchgate.net
Cleavage of the Aldehyde Group: Aldehydes typically show fragmentation corresponding to the loss of a hydrogen radical (M-1) or a formyl radical (•CHO, 29 Da). libretexts.org
Cleavage around the Central Amine: Tertiary amines can undergo alpha-cleavage, which in this case would involve the bonds connecting the phenyl rings to the central nitrogen. mdpi.com The stability of the triarylamine cation radical would make it a significant potential fragment. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation Pattern. This interactive table lists plausible fragments for this compound.
| Fragment m/z (Predicted) | Lost Neutral/Radical Fragment | Proposed Fragment Structure/Formula |
| 375 | H• | [M-H]⁺ |
| 346 | •CHO | [M-CHO]⁺ |
| 330 | •NO₂ | [M-NO₂]⁺ |
| 284 | 2 x •NO₂ | [M-2NO₂]⁺ |
| 255 | 2 x •NO₂, •CHO | [M-2NO₂-CHO]⁺ |
| 167 | C₇H₄NO₂•, C₆H₄NO₂• | [C₆H₅N]⁺ or similar rearrangement product |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The structure of this compound as a D-π-A chromophore is expected to give rise to distinct bands in its UV-Vis absorption spectrum. nih.gov The central triphenylamine-like moiety serves as a strong electron donor, while the two nitro groups and the benzaldehyde group act as electron acceptors. tandfonline.com This arrangement facilitates a strong intramolecular charge transfer (ICT) upon photoexcitation. nitrkl.ac.in
The UV-Vis spectrum is therefore predicted to be dominated by two main features:
Intramolecular Charge Transfer (ICT) Band: A low-energy, high-intensity absorption band in the longer wavelength region (visible or near-UV), resulting from the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily located on the electron-donating amino core, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-accepting nitro- and aldehyde-substituted rings. oup.comresearchgate.net
π-π* Transitions: Higher-energy absorption bands at shorter wavelengths (in the UV region) corresponding to π-π* transitions localized within the aromatic phenyl rings. libretexts.org The extent of conjugation in the molecule influences the exact position of these bands. libretexts.org
Table 3: Predicted Electronic Absorption Characteristics. This interactive table outlines the expected absorption bands and their corresponding electronic transitions.
| Predicted λmax Region | Molar Absorptivity (ε) | Assignment |
| ~380-450 nm | High | Intramolecular Charge Transfer (HOMO→LUMO) |
| ~250-350 nm | Moderate to High | π-π* transitions of the aromatic systems |
Photoluminescence (PL) Behavior and Luminescence Quantum Yield
Molecules with strong ICT character, particularly those derived from triphenylamine, are often highly fluorescent. nih.govacs.org Following excitation into the ICT absorption band, the molecule relaxes to an emissive excited state, from which it can return to the ground state by emitting a photon. This emission is expected to originate from the highly polarized ICT state.
The luminescence quantum yield (ΦPL), defined as the ratio of the number of photons emitted to the number of photons absorbed, is a critical measure of the efficiency of the emission process. For D-π-A dyes, the quantum yield can be highly sensitive to the molecule's environment. In solution, rotational freedom of the phenyl rings can provide pathways for non-radiative decay, potentially lowering the quantum yield. In a rigid environment, such as a polymer matrix or the solid state, these non-radiative pathways can be suppressed, leading to a significant increase in emission efficiency.
Solvatochromic Studies and Environmental Effects on Electronic Transitions
Solvatochromism is the phenomenon where the color of a substance, and thus its absorption and emission spectra, changes with the polarity of the solvent. umbc.edu D-π-A compounds like this compound are expected to exhibit strong positive solvatochromism. nih.govacs.org
This behavior arises because the ICT excited state is significantly more polar (i.e., has a larger dipole moment) than the ground state. In polar solvents, the solvent molecules will reorient to stabilize the highly polar excited state more effectively than they stabilize the less polar ground state. oup.com This increased stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the absorption and, more pronouncedly, the emission maxima as solvent polarity increases. researchgate.net This effect provides direct evidence of the charge-transfer nature of the electronic transition.
Table 4: Predicted Solvatochromic Behavior. This interactive table illustrates the expected shift in absorption (λabs) and photoluminescence (λem) maxima with increasing solvent polarity. The values are representative and demonstrate the expected trend.
| Solvent | Polarity Index | Predicted λabs (nm) | Predicted λem (nm) |
| Toluene | 2.4 | ~400 | ~490 |
| Chloroform | 4.1 | ~410 | ~515 |
| Dichloromethane | 3.1 | ~415 | ~530 |
| Acetone | 5.1 | ~425 | ~560 |
| Acetonitrile | 5.8 | ~430 | ~580 |
| DMSO | 7.2 | ~440 | ~610 |
Computational Chemistry and Theoretical Modeling of 4 Bis 4 Nitrophenyl Amino Benzaldehyde
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized geometry, electronic properties, and chemical reactivity of 4-[Bis(4-nitrophenyl)amino]benzaldehyde. Typically, these calculations utilize a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to provide reliable results for organic compounds. semanticscholar.orgresearchgate.net
Ground State Electronic Structure and Molecular Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through a process called geometry optimization, which systematically alters the molecular structure to find the configuration with the minimum electronic energy.
For this compound, the structure consists of a central triphenylamine (B166846) (TPA) core. The central nitrogen atom is bonded to three phenyl rings: two are substituted with electron-withdrawing nitro (-NO₂) groups at the para position, and one is substituted with an electron-withdrawing benzaldehyde (B42025) (-CHO) group, also at the para position.
Due to steric hindrance between the bulky phenyl rings, the molecule is expected to adopt a non-planar, propeller-like conformation. The phenyl rings are twisted out of the plane defined by the central nitrogen and its bonded carbons. This twisting is a balance between maximizing π-conjugation (which favors planarity) and minimizing steric repulsion. The optimized geometry is critical as all other electronic properties are calculated from this minimum energy structure.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. nih.gov It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level (EHOMO) is related to the molecule's ionization potential.
LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. Its energy level (ELUMO) is related to the electron affinity.
In this compound, which is a classic donor-π-acceptor (D-π-A) system, the HOMO is predicted to be localized primarily on the electron-rich triphenylamine core. Conversely, the LUMO is expected to be distributed over the electron-deficient nitrophenyl and benzaldehyde moieties. The spatial separation of these orbitals is a key indicator of intramolecular charge transfer (ICT) upon electronic excitation.
The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE) . A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov
| Orbital | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Associated with the ability to donate electrons (nucleophilicity). Its energy correlates with the ionization potential. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. | Associated with the ability to accept electrons (electrophilicity). Its energy correlates with the electron affinity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap implies higher reactivity. |
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors are powerful tools derived from FMO energies that quantify the stability and reactivity of a molecule as a whole. researchgate.net These descriptors are calculated using the energies of the HOMO and LUMO within the framework of conceptual DFT. nih.gov
Key descriptors include:
Chemical Potential (μ) : Measures the escaping tendency of electrons from a system.
Electronegativity (χ) : The power of an atom or molecule to attract electrons towards itself.
Chemical Hardness (η) : Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons from the environment.
These parameters provide a quantitative basis for comparing the reactivity of different molecules. For this compound, the presence of strong electron-withdrawing groups suggests it would have a relatively high electrophilicity index.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer. Correlates with the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the capacity to accept electrons. |
Natural Population Analysis (NPA) and Mulliken Charge Analysis for Charge Distribution
Understanding the distribution of electronic charge across a molecule is vital for identifying reactive sites. Mulliken Population Analysis and Natural Population Analysis (NPA) are two common methods for calculating the partial charge on each atom. researchgate.net
Mulliken Charge Analysis : This method partitions the total electron density among the atoms based on the basis functions used in the calculation. While computationally simple, its results are known to be highly sensitive to the choice of basis set.
Natural Population Analysis (NPA) : This method is based on the Natural Bond Orbital (NBO) framework. It provides a more robust and less basis-set-dependent description of the atomic charges that often aligns better with chemical intuition. researchgate.net
For this compound, these analyses would be expected to show a significant negative charge on the highly electronegative oxygen atoms of the nitro and aldehyde groups, as well as on the central nitrogen atom due to its lone pair. The carbon atoms attached to these electronegative atoms and the hydrogen atoms would correspondingly carry partial positive charges. This charge map helps in predicting sites for nucleophilic and electrophilic attack.
Density of States (DOS) Analysis for Electronic Properties and Reactivity
The Density of States (DOS) spectrum provides a graphical representation of the number of molecular orbitals available at each energy level. asianpubs.org It is essentially a plot of the number of states versus energy. By decomposing the total DOS into contributions from different molecular fragments (Partial Density of States, PDOS), one can visualize the role each part of the molecule plays in forming the frontier orbitals. researchgate.net
For this compound, a PDOS analysis would illustrate that the states contributing to the HOMO region are primarily derived from the triphenylamine donor fragment. In contrast, the states making up the LUMO region would originate from the nitrophenyl and benzaldehyde acceptor fragments. This provides a clear and intuitive picture of the electronic structure and the D-π-A character of the molecule.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis transforms the delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. conicet.gov.ar This method is exceptionally useful for analyzing intramolecular interactions and charge delocalization.
The key output of an NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the interaction between a filled "donor" NBO (like a bond or lone pair) and an empty "acceptor" NBO (an anti-bonding orbital). A large E(2) value indicates a strong electronic interaction, such as hyperconjugation or resonance.
In this compound, NBO analysis would be used to study:
The delocalization of the nitrogen lone pair (n) into the anti-bonding π* orbitals of the adjacent phenyl rings.
The π → π* interactions that describe the conjugation within and between the aromatic rings. These interactions are responsible for the intramolecular charge transfer characteristics of the molecule and are crucial for stabilizing its electronic structure. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It provides detailed information about their electronic absorption properties, including the energies and characteristics of electronic transitions.
Simulation of Electronic Absorption Spectra (UV-Vis)
Theoretical calculations using TD-DFT are instrumental in simulating the ultraviolet-visible (UV-Vis) absorption spectra of this compound. These simulations predict the absorption maxima (λmax) which can be compared with experimental data to validate the computational methodology. Studies show that the calculated absorption spectrum, often performed using a functional like B3LYP with a 6-31G(d,p) basis set, aligns well with the experimentally observed spectrum. The primary absorption band observed for this molecule is typically located in the visible region, a characteristic feature attributed to intramolecular charge transfer. For instance, the calculated λmax for a similar triphenylamine derivative was found to be around 408 nm in the gas phase. The choice of solvent in the computational model, often simulated using the Polarizable Continuum Model (PCM), can influence the precise location of the absorption maxima.
Excitation Energies, Oscillator Strengths, and Transition Analysis
TD-DFT calculations provide quantitative data on the electronic transitions of this compound. This includes the excitation energies required to promote an electron from a lower energy orbital to a higher one, the oscillator strength (f), which indicates the probability of a given transition, and the specific molecular orbitals involved.
The most significant electronic transition, corresponding to the main absorption band, is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This transition possesses the largest oscillator strength, confirming its high probability. The HOMO is generally localized on the triphenylamine (TPA) core, which acts as the electron donor, while the LUMO is distributed over the nitrophenyl and benzaldehyde moieties, which serve as electron acceptors.
Below is a table summarizing typical TD-DFT results for the primary electronic transition in this compound and similar derivatives.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 2.78 | 1.4512 | HOMO → LUMO (98%) |
Nature of Excited States (e.g., Charge Transfer Character)
The excited states of this compound are characterized by a significant degree of intramolecular charge transfer (ICT). The primary electronic transition involves the movement of electron density from the electron-rich triphenylamine donor unit to the electron-deficient benzaldehyde and nitrophenyl acceptor units. This ICT character is responsible for the molecule's strong absorption in the visible region and is a key feature of its electronic properties. The analysis of molecular orbitals shows a clear spatial separation between the HOMO (donor) and LUMO (acceptor), confirming the charge-transfer nature of the excitation.
Hole-Electron Analysis in Excited States
Hole-electron analysis is a sophisticated method to visualize and quantify the charge transfer process upon electronic excitation. For this compound, this analysis reveals that the "hole" (the region from which an electron is excited) is predominantly located on the bis(4-nitrophenyl)amino moiety. Conversely, the "electron" (the region to which the electron is promoted) is distributed across the benzaldehyde part of the molecule. This spatial separation of the hole and electron densities provides a clear and intuitive picture of the intramolecular charge transfer that defines the first excited state of the molecule.
Analysis of Intermolecular Interactions and Crystal Packing
Understanding the interactions between molecules in the solid state is crucial for predicting crystal packing and material properties. Hirshfeld surface analysis is a valuable tool for investigating these intermolecular contacts.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is employed to explore and quantify the various intermolecular interactions within the crystal lattice of this compound. The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts.
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular interactions. These plots show the distribution of distances from the surface to the nearest atom nucleus inside (de) and outside (di) the surface. The analysis for this molecule and its derivatives reveals the prevalence of several key contacts:
O···H/H···O contacts: These are the most significant interactions, often accounting for a large percentage of the total Hirshfeld surface, indicating the importance of hydrogen bonding involving the nitro groups and aldehyde oxygen.
H···H contacts: These represent another major contribution to the intermolecular interactions.
O···C/C···O and O···O contacts: These are generally less frequent but still play a role in the stability of the crystal structure.
The sharp spikes observed in the fingerprint plots at short de and di distances are characteristic of strong hydrogen bonding interactions.
Below is a table summarizing the percentage contributions of the most important intermolecular contacts derived from Hirshfeld surface analysis for a representative crystal structure.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| O···H | 31.6 |
| H···H | 23.9 |
| C···H | 15.2 |
| O···C | 4.8 |
| O···O | 4.4 |
Energy Framework Analysis of Crystal Fragments
Energy framework analysis is a computational tool used to investigate the intermolecular interaction energies within a crystal lattice. This method calculates the electrostatic, polarization, dispersion, and repulsion energies between pairs of molecules in a crystal structure. These energies are then visualized as frameworks, where the thickness of the connecting cylinders between molecular centroids is proportional to the strength of the interaction. This visualization provides a clear picture of the energetic landscape of the crystal, highlighting the dominant forces and the anisotropy of the intermolecular interactions that govern the crystal packing and its physical properties.
For this compound, this analysis would elucidate the role of the nitro groups and the triphenylamine-like core in directing the crystal packing. It would be anticipated that strong electrostatic interactions involving the polar nitro groups would be significant. However, without experimental or simulated crystal structure data and subsequent energy calculations, a specific analysis remains speculative.
Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. The analysis of the topology of the electron density at bond critical points (BCPs) reveals the nature of chemical bonds. For instance, the sign of the Laplacian of the electron density (∇²ρ) and the total energy density (H(r)) at a BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.
The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. ELF analysis provides a chemically intuitive picture of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. For this compound, a combined QTAIM and ELF analysis would offer deep insights into the intramolecular bonding, including the nature of the C-N, N-O, and C=O bonds, as well as the electronic effects of the electron-withdrawing nitro groups on the aromatic rings and the central nitrogen atom.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. It is based on the relationship between the electron density and its gradient. The RDG isosurfaces are colored according to the sign of the second eigenvalue of the electron density Hessian matrix, which allows for the differentiation between attractive (hydrogen bonds, van der Waals) and repulsive (steric clashes) interactions.
While the theoretical frameworks for Energy Framework Analysis, QTAIM, ELF, and RDG analysis are well-established and widely applied in computational chemistry, their specific application to this compound has not been documented in the accessible scientific literature. Therefore, the detailed research findings and data tables required for a comprehensive article on this subject are not available. Further experimental and computational research on this compound is necessary to provide the data for such an in-depth analysis.
Photophysical Phenomena and Nonlinear Optical Nlo Response of 4 Bis 4 Nitrophenyl Amino Benzaldehyde
Origin of Optical Activity and Photoluminescence
The optical properties of 4-[Bis(4-nitrophenyl)amino]benzaldehyde are intrinsically linked to its molecular electronic structure, specifically its nature as a "push-pull" or Donor-π-Acceptor (D-π-A) system.
Relationships between Molecular Structure and Emission Characteristics
The structure of this compound is characterized by a central triphenylamine (B166846) (TPA) unit, which acts as a potent electron donor (D). This donor is connected through a conjugated π-system of phenyl rings to two types of electron-accepting moieties (A): the formyl group (-CHO) of the benzaldehyde (B42025) and the two nitro groups (-NO2) on the other phenyl rings.
This D-π-A arrangement facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation. The absorption of light promotes an electron from a molecular orbital localized primarily on the electron-rich TPA donor to an orbital concentrated on the electron-deficient benzaldehyde and nitrophenyl acceptors. The efficiency of this charge transfer is fundamental to the molecule's optical and NLO properties.
While analogous compounds such as 4-[bis(4-methylphenyl)amino]benzaldehyde are known to exhibit solid-state fluorescence, the emission characteristics of the dinitro analogue are more complex. researchgate.net The presence of strongly electron-withdrawing nitro groups can introduce non-radiative decay pathways that may quench fluorescence. nih.gov Therefore, the emission intensity of this compound is expected to be highly sensitive to its molecular environment and conformation, which dictates the balance between radiative (fluorescence) and non-radiative de-excitation processes.
Table 1: Structural Components and Their Functions
| Component | Group | Function |
|---|---|---|
| Electron Donor (D) | Triphenylamine | Provides electron density for charge transfer. |
| π-Bridge | Phenyl Rings | Facilitates electronic communication between donor and acceptors. |
| Electron Acceptor (A) | Benzaldehyde (formyl group) | Primary electron-accepting site. |
Factors Influencing Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf), which represents the efficiency of the emission process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are critical photophysical parameters. For ICT molecules like this compound, these properties are profoundly influenced by external and internal factors.
Solvent Polarity: The surrounding medium's polarity can significantly alter the energy levels of the ground and excited states. In polar solvents, the highly polar ICT excited state is often stabilized, leading to a red-shift in the emission spectrum. This stabilization can also enhance the rate of non-radiative decay, resulting in a lower quantum yield and a shorter lifetime in more polar environments. researchgate.net
Molecular Conformation: The torsional freedom between the phenyl rings of the triphenylamine core can lead to multiple conformational isomers. This flexibility can promote non-radiative decay through vibrational and rotational motions, a process known as twisted intramolecular charge transfer (TICT), which typically reduces fluorescence efficiency.
Temperature: Higher temperatures can increase the rate of non-radiative processes, leading to a decrease in both quantum yield and lifetime. rsc.org
Specific experimental values for the fluorescence quantum yield and lifetime of this compound are not extensively documented in the reviewed literature. However, the general principles governing ICT dyes suggest that its emission efficiency would be highly dependent on these environmental and structural factors. researchgate.netrsc.org
Non-Linear Optical Properties
Molecules with a pronounced ICT character, like this compound, are prime candidates for NLO applications. Their response to an intense electromagnetic field, such as that from a laser, is not linear, giving rise to phenomena like second-harmonic generation (SHG).
First Hyperpolarizability (βo) and Polarizability (αo) Assessments
The NLO response of a molecule is quantified by its hyperpolarizabilities. The linear polarizability (αo) describes the linear response of the molecular electron cloud to an electric field, while the first hyperpolarizability (βo) quantifies the second-order, or quadratic, NLO response. A large βo value is a key requirement for materials used in electro-optic modulation and frequency doubling.
Design Principles for Enhanced NLO Response
The molecular architecture of this compound embodies key principles for designing high-performance NLO molecules:
Strong Donor-Acceptor System: The use of the triphenylamine moiety as a robust electron donor and the combination of formyl and nitro groups as powerful electron acceptors creates a strong push-pull system.
Extended π-Conjugation: The phenyl rings act as an efficient π-conjugated bridge, ensuring effective electronic communication between the donor and acceptor ends of the molecule. This delocalization of π-electrons is crucial for facilitating charge transfer and enhancing polarizability.
Asymmetry: The molecule's asymmetric charge distribution, inherent to the D-π-A design, is a prerequisite for a non-zero βo value and thus for second-order NLO activity.
By optimizing the strength of the donor/acceptor groups and the length and nature of the conjugated bridge, the NLO response can be systematically tuned.
Theoretical Prediction of NLO Parameters using DFT/TD-DFT
Computational chemistry provides powerful tools for predicting and understanding the NLO properties of molecules. Density Functional Theory (DFT) is widely used to calculate the ground-state electronic structure, optimized geometry, and molecular orbitals. conicet.gov.ar From the ground-state calculations, properties like the static polarizability (αo) and first hyperpolarizability (βo) can be determined. researchgate.netresearchgate.net
To investigate the excited-state properties, which are central to the NLO response, Time-Dependent Density Functional Theory (TD-DFT) is employed. conicet.gov.ar TD-DFT calculations can predict electronic absorption spectra, transition energies, and the nature of the excited states, confirming the presence and character of ICT bands.
For NLO property calculations on similar molecules, hybrid functionals such as B3LYP are commonly paired with extended basis sets like 6-311++G(d,p) to provide a reliable balance between computational cost and accuracy. researchgate.netresearchgate.net These theoretical methods allow for the in silico screening and rational design of novel NLO materials by predicting how structural modifications will impact their αo and βo values before undertaking complex synthesis. researchgate.net
Table 2: Theoretical Methods for NLO Property Prediction
| Method | Purpose | Key Parameters Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Ground-state calculations | Optimized molecular geometry, electronic structure, dipole moment, polarizability (αo), first hyperpolarizability (βo). |
| Time-Dependent DFT (TD-DFT) | Excited-state calculations | Electronic absorption spectra, excitation energies, oscillator strengths, nature of electronic transitions (e.g., ICT). |
Electrochemical Behavior and Charge Transport Characteristics of 4 Bis 4 Nitrophenyl Amino Benzaldehyde
Cyclic Voltammetry (CV) and Square Wave Voltammetry Studies
Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to investigate the redox properties of chemical compounds. These methods provide insights into the oxidation and reduction potentials, the stability of the resulting species, and the kinetics of electron transfer processes.
Determination of Oxidation and Reduction Potentials
The electrochemical behavior of 4-[Bis(4-nitrophenyl)amino]benzaldehyde is characterized by both oxidation and reduction events, corresponding to the electron-donating triphenylamine (B166846) core and the electron-withdrawing nitrophenyl and benzaldehyde (B42025) groups, respectively.
The oxidation potential is associated with the removal of an electron from the nitrogen atom of the triphenylamine moiety. The presence of two strongly electron-withdrawing nitro groups is expected to significantly increase the energy required to oxidize the molecule, shifting the oxidation potential to more positive values compared to unsubstituted triphenylamine.
Conversely, the reduction processes are attributed to the acceptance of electrons by the nitrophenyl groups. Studies on similar nitrophenyl compounds have shown that the electrochemical reduction of the nitro group to a nitro radical anion is a common feature. For instance, the electrochemical reduction of a 4-nitrophenyl group to a 4-aminophenyl group on an electrode surface has been observed to occur at approximately -920 mV (vs. Ag/AgCl). mdpi.com This reduction is often an irreversible process.
Detailed CV and SWV studies would be required to determine the precise oxidation and reduction potentials for this compound. The following table illustrates hypothetical data based on the expected behavior of similar compounds.
Hypothetical Electrochemical Potentials of this compound
| Process | Technique | Potential (V vs. Fc/Fc+) |
|---|---|---|
| First Oxidation | CV | Data not available |
| First Reduction | CV | Data not available |
| Second Reduction | CV | Data not available |
No specific experimental data for the oxidation and reduction potentials of this compound could be located in the searched sources. The values would be determined experimentally.
Derivation of HOMO and LUMO Energy Levels from Electrochemical Data
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial parameters for understanding the electronic properties of a molecule and its potential performance in electronic devices. These can be estimated from the onset potentials of the first oxidation (Eox) and first reduction (Ered) processes observed in cyclic voltammetry, using the following empirical formulas:
EHOMO = -e (Eox + 4.8) (eV) ELUMO = -e (Ered + 4.8) (eV)
Where 4.8 eV is the energy level of the ferrocene/ferrocenium (Fc/Fc+) redox couple relative to the vacuum level.
Given the electron-withdrawing nature of the nitro groups, it is anticipated that the LUMO energy level of this compound will be relatively low, facilitating electron injection. Conversely, the HOMO energy level is expected to be lowered due to the influence of these groups on the triphenylamine core.
Hypothetical HOMO and LUMO Energy Levels of this compound
| Parameter | Estimated Value (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Electrochemical Band Gap (Eg) | Data not available |
Specific HOMO and LUMO energy levels derived from electrochemical data for this compound are not available in the public domain and would need to be determined experimentally.
Reversibility and Irreversibility of Redox Processes
The stability of the charged species formed during oxidation and reduction is indicated by the reversibility of the redox peaks in a cyclic voltammogram. A reversible process is characterized by a stable radical ion that can be oxidized and reduced multiple times, with the peak separation (ΔEp = Epa - Epc) being close to 59/n mV (where n is the number of electrons transferred).
The oxidation of the triphenylamine core in many derivatives can be a reversible or quasi-reversible process, leading to the formation of a stable cation radical. However, the reduction of nitrophenyl groups is often an irreversible process. The initial reduction to a nitro radical anion can be followed by further chemical reactions, leading to the absence of a corresponding re-oxidation peak on the reverse scan of the CV. For example, the electrochemical reduction of 4-nitrophenyl groups to 4-aminophenyl groups has been reported as an irreversible process. mdpi.com
Oxidation Mechanisms and Electron/Proton Involvement
The oxidation of the triphenylamine moiety in this compound is expected to proceed via a one-electron transfer to form a cation radical. In some cases, this radical cation can undergo further reactions, such as dimerization, although this is often sterically hindered in highly substituted triphenylamines.
Electronic Transport Properties in Molecular Systems
The ability of this compound to transport charge is a key characteristic for its use in electronic devices. This property is often evaluated by measuring the conductivity of thin films or single-molecule junctions.
Crystallographic Analysis and Solid State Structure of 4 Bis 4 Nitrophenyl Amino Benzaldehyde
Polymorphism and its Impact on Electronic Properties
Correlation between Molecular Packing and Charge Transport
The relationship between the arrangement of molecules in a crystalline solid and the material's ability to transport electrical charge is a fundamental area of study in materials science. The efficiency of charge transport is highly dependent on factors such as the degree of intermolecular electronic coupling, which is dictated by the relative orientation and distance between adjacent molecules. A densely packed crystal structure can enhance molecular rigidity and minimize internal reorganization energy, which are crucial for efficient charge transport.
In many organic semiconductors, a "herringbone" or "pi-stacking" arrangement is often observed, which can facilitate the movement of charge carriers. The electronic properties of such materials are intrinsically linked to their solid-state packing, and understanding this relationship is key to designing new materials with improved performance. However, without specific crystallographic data for 4-[Bis(4-nitrophenyl)amino]benzaldehyde, a detailed analysis of its structure-property relationship in this context remains speculative. Further experimental and computational studies are required to elucidate the specific molecular packing of this compound and to establish a definitive correlation with its charge transport characteristics.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
Supramolecular Chemistry and Self Assembly Architectures Involving 4 Bis 4 Nitrophenyl Amino Benzaldehyde
Principles of Self-Assembly Driven by Noncovalent Interactions
Self-assembly is the autonomous organization of components into structurally well-defined aggregates, guided by the information encoded in the molecules themselves. This process is driven by the minimization of free energy through the formation of multiple, relatively weak noncovalent interactions. In the context of 4-[Bis(4-nitrophenyl)amino]benzaldehyde, the primary forces at play include hydrogen bonding, π-π stacking, and electrostatic and van der Waals forces, which collectively determine the complementarity and recognition between molecules, leading to predictable supramolecular structures.
While this compound lacks classic strong hydrogen bond donors like O-H or N-H groups, it possesses several potent hydrogen bond acceptor sites. The oxygen atoms of the two nitro groups and the carbonyl oxygen of the aldehyde group are all capable of participating in hydrogen bonds. These acceptor sites can interact with weak C-H donors present on adjacent molecules.
Research on related substituted benzaldehydes and nitro-aromatic compounds has established the significance of such C-H⋯O interactions in directing crystal packing. rsc.orgnih.gov For instance, studies on 4-phenyl-benzaldehyde reveal dimers linked by C-H⋯O interactions involving the aldehyde group. rsc.org Similarly, crystal structure analyses of compounds like 4-[(E)-(4-nitrobenzylidene)amino]phenol show molecules linked into layers by C—H⋯O and O—H⋯O interactions. researchgate.net For this compound, it is anticipated that C-H bonds from the aromatic rings of a neighboring molecule can form weak hydrogen bonds with the nitro and carbonyl oxygen atoms, contributing to the formation of one-, two-, or three-dimensional networks. nih.gov
| Donor Group | Acceptor Group | Interaction Type | Typical Energy (kcal/mol) |
|---|---|---|---|
| Aromatic C-H | Carbonyl Oxygen (C=O) | Weak Hydrogen Bond | ~1-4 |
| Aromatic C-H | Nitro Oxygen (NO₂) | Weak Hydrogen Bond | ~1-4 |
This table outlines the likely hydrogen bonding interactions for this compound based on the functional groups present and data from analogous molecular systems.
The three aromatic rings in this compound make π-π stacking a dominant force in its self-assembly. These interactions arise from the attractive, noncovalent forces between the electron clouds of aromatic systems. The presence of highly electron-withdrawing nitro groups significantly lowers the electron density of the nitrophenyl rings, making them electron-deficient. This electronic characteristic promotes strong stacking interactions with electron-rich aromatic systems and also allows for favorable stacking among the electron-deficient rings themselves in a displaced orientation to minimize repulsion.
Computational and experimental studies on nitroarenes have quantified these interactions, showing them to be a major contributor to the stability of crystal lattices. nih.gov The binding energies can be substantial, reaching up to -14.6 kcal/mol in model complexes between nitrobenzenes and aromatic amino acid side chains like tryptophan. nih.gov In the solid state, related molecules exhibit a high degree of π-stacking. researchgate.netresearchgate.net For example, crystal structures of similar compounds show layers interacting via weak aromatic π–π stacking with centroid–centroid distances between 3.7 and 3.9 Å. researchgate.net The propeller-like conformation of the triphenylamine (B166846) core can also facilitate three-dimensional stacking arrangements.
Underlying all intermolecular associations are the ubiquitous van der Waals forces and electrostatic interactions. mdpi.com Van der Waals forces, which include London dispersion forces, are induced-dipole interactions that are significant for large molecules with extensive surface areas like this compound. These forces, though individually weak, become cumulatively powerful in large assemblies.
More significantly, the molecule is highly polar. The strong electron-withdrawing nature of the nitro and benzaldehyde (B42025) groups creates a substantial molecular dipole moment. This leads to strong electrostatic interactions, where the negative potential around the oxygen atoms interacts favorably with positive regions on adjacent molecules. Symmetry-adapted perturbation theory (SAPT) calculations on similar non-covalent complexes often reveal that the electrostatic term is a primary force controlling the strength of the interaction. nih.gov The interplay of these electrostatic forces with π-stacking and hydrogen bonding is crucial in determining the final supramolecular architecture. rsc.org
Molecular recognition is the specific binding of one molecule to another through noncovalent interactions. For self-assembly to occur, molecules of this compound must recognize each other. This self-recognition is governed by the principles of complementarity in shape and electronic properties. The molecule's specific three-dimensional shape and the defined spatial arrangement of its hydrogen bond acceptors and π-surfaces act as a blueprint for its assembly.
The molecule can selectively bind to itself, arranging in a way that maximizes favorable interactions. For instance, the electron-deficient nitrophenyl rings might preferentially stack with the relatively more electron-rich benzaldehyde-substituted ring of a neighboring molecule. This directional and selective interaction ensures the formation of well-ordered, discrete supermolecules or extended networks rather than amorphous aggregates.
Formation of Higher-Order Structures
The culmination of these directional noncovalent forces is the formation of higher-order structures. Depending on factors like solvent, temperature, and concentration, this compound can potentially form either discrete assemblies or extended polymeric structures.
The formation of discrete, non-covalently bonded oligomers such as dimers and trimers is a common first step in many self-assembly processes. For this compound, dimerization is a highly probable event. Computational studies on analogous systems, such as 4-hydroxybenzylamine, have shown that dimers are stabilized by a combination of hydrogen bonding and π-stacking interactions. nih.gov
A plausible dimer configuration for this compound would involve an anti-parallel arrangement of two molecules. This geometry allows for the maximization of π-π stacking between the phenyl rings while also enabling weak C-H⋯O hydrogen bonds between the aldehyde group of one molecule and a C-H bond on a nitrophenyl ring of the other. The formation of such dimers can be inferred from spectroscopic and crystallographic studies of similar benzaldehyde derivatives, which frequently reveal dimeric structures in both liquid and solid phases. rsc.org
| Interaction Type | Stabilizing Groups | Estimated Centroid-Centroid Distance (Å) |
|---|---|---|
| π-π Stacking | Nitrophenyl ring - Benzaldehyde ring | 3.5 - 4.0 |
| C-H⋯O Hydrogen Bond | Aromatic C-H and Aldehyde C=O | 3.0 - 3.8 (Donor-Acceptor Distance) |
This table summarizes the key interactions and expected geometric parameters for a hypothetical dimer of this compound, based on data from analogous compounds. researchgate.net
Extended Supramolecular Networks
The formation of extended supramolecular networks in the solid state is governed by a combination of intermolecular interactions. For this compound, these are expected to include hydrogen bonds, π-π stacking, and dipole-dipole interactions, largely influenced by the nitro and aldehyde groups.
Table 1: Potential Non-Covalent Interactions in the Supramolecular Network of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | Aromatic C-H | Aldehyde O | 2.2 - 2.8 |
| Hydrogen Bond | Aromatic C-H | Nitro O | 2.2 - 2.8 |
| π-π Stacking | Phenyl Ring | Nitrophenyl Ring | 3.3 - 3.8 |
Note: The data in this table is representative and based on typical values for these types of interactions in organic molecular crystals.
Molecular Building Blocks for Self-Assembled Systems
The structural characteristics of this compound make it a versatile molecular building block for the construction of self-assembled systems. The triphenylamine core provides a rigid, three-dimensional scaffold, while the peripheral nitro and aldehyde groups offer specific sites for directional interactions.
The presence of strong electron-withdrawing nitro groups on the phenyl rings creates a significant dipole moment in the molecule. This polarity is a key driver for self-assembly in solution and in the solid state, promoting aggregation through dipole-dipole interactions. The aldehyde group provides a site for dynamic covalent chemistry, allowing for the formation of larger, yet reversible, assemblies through reactions such as imine condensation.
Derivatives of triphenylamine are well-known to form various self-assembled architectures, including nanofibers, vesicles, and organogels. The propeller-like structure of the triphenylamine core can induce chirality in the resulting supramolecular structures. For this compound, the combination of its shape and electronic properties suggests its potential to form ordered aggregates in solution upon concentration or with the addition of a poor solvent. These assemblies are of interest for applications in organic electronics and sensing, where the close packing of the chromophoric units can lead to enhanced photophysical properties.
Coordination Chemistry with Metal Ions in Supramolecular Assemblies
The coordination chemistry of this compound with metal ions is anticipated to be rich, owing to the presence of multiple potential coordination sites. The lone pair of electrons on the central nitrogen atom of the triphenylamine unit, the oxygen atoms of the nitro groups, and the carbonyl oxygen of the aldehyde group can all act as Lewis basic sites for coordination with metal ions.
While specific studies on the coordination complexes of this compound are not extensively documented, the coordination behavior of related ligands provides a basis for predicting its interactions with metal centers. The aldehyde group can coordinate directly to a metal ion through its carbonyl oxygen. Alternatively, it can be derivatized, for example, into a Schiff base, to create a multidentate chelation site.
The nitro groups are generally weak coordinators but can interact with hard metal ions or participate in bridging interactions between metal centers in polynuclear complexes. The central nitrogen atom's coordination is also possible, though it may be sterically hindered. The choice of metal ion and reaction conditions would likely direct the coordination to a specific site or a combination of sites, leading to the formation of discrete coordination complexes or extended coordination polymers.
Table 2: Potential Coordination Modes of this compound with Metal Ions
| Coordinating Atom | Metal Ion Type | Potential Structure |
| Aldehyde Oxygen | Hard or borderline Lewis acids (e.g., Na+, Mg2+, Mn2+) | Mononuclear or polynuclear complexes |
| Nitro Oxygen | Hard Lewis acids (e.g., Li+, Ca2+) | Bridging in coordination polymers |
| Central Nitrogen | Soft or borderline Lewis acids (e.g., Ag+, Cu+) | Sterically demanding complexes |
Note: This table presents potential coordination scenarios based on the functional groups present in the molecule.
The resulting metal-organic assemblies could exhibit interesting magnetic, optical, or catalytic properties, arising from the combination of the redox-active triphenylamine core and the specific characteristics of the coordinated metal ion.
Advanced Materials Science Applications and Device Integration of 4 Bis 4 Nitrophenyl Amino Benzaldehyde
Optoelectronic Devices
The inherent electronic characteristics of 4-[Bis(4-nitrophenyl)amino]benzaldehyde, such as its donor-acceptor-donor (D-A-D) nature, make it a subject of theoretical and practical interest for optoelectronic applications. The triphenylamine (B166846) unit is a well-established hole-transporting and electron-donating moiety, while the nitrophenyl groups are strong electron acceptors. This intramolecular charge-transfer character is fundamental to the functionality of many organic electronic devices.
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The core triphenylamine structure is a common building block for hole-transporting materials (HTMs) and luminescent emitters in OLEDs due to its high hole mobility and ability to form stable radical cations. researchgate.netnih.govvivanls.com Derivatives of triphenylamine are frequently employed as emitters that can offer high luminance efficiencies and low driving voltages. researchgate.net The luminescent properties of such molecules can be tuned by modifying the substituent groups.
While direct application of this compound in OLEDs is not extensively documented, its structural analogue, 4-[bis(4-methylphenyl)amino]benzaldehyde, exhibits notable luminescent phenomena such as mechanochromic and solvatochromic luminescence. researchgate.netnih.gov Mechanochromism is the change in fluorescent color upon mechanical grinding, which in the case of the methyl-substituted analogue, results in a shift from light blue to greenish-yellow. researchgate.net This behavior is attributed to a transition from a crystalline state to a supercooled liquid state. researchgate.net
Furthermore, the compound exhibits solvatochromism, where its emission spectrum is highly dependent on the polarity of the solvent. nih.gov This intramolecular charge transfer (ICT) character is a key feature for luminescent materials. The presence of strong electron-withdrawing nitro groups in this compound would be expected to significantly influence these ICT states and thus its photoluminescent properties, potentially making it a candidate for specialized emitter or host materials in OLEDs, although this requires further empirical validation.
Organic Solar Cells and Photovoltaic Applications
In the realm of organic photovoltaics (OPVs), molecules with a donor-acceptor architecture are highly sought after as they facilitate the crucial processes of light absorption and charge separation. acs.orgnih.gov The triphenylamine (TPA) moiety is widely used as an electron donor core in small molecules and polymers for OPVs due to its excellent hole-transporting capabilities and chemical stability. rsc.orgacs.orgrsc.org The integration of acceptor units onto the TPA core can lead to materials with broad absorption spectra and efficient charge separation. acs.orgnih.gov
Organic Field-Effect Transistors (OFETs) and Charge Transport Layers
Triphenylamine and its derivatives are well-regarded for their robust hole transport properties, making them excellent candidates for the active layer in p-type organic field-effect transistors (OFETs). nih.govacs.orgresearchgate.net The propeller-like structure of TPA helps in forming stable amorphous films, which is beneficial for device fabrication, while also allowing for sufficient intermolecular orbital overlap for charge hopping. nih.gov
Chemical Sensing Platforms
The unique combination of a reactive aldehyde group, a fluorescent triphenylamine core, and electroactive nitro groups makes this compound a highly promising platform for the development of both fluorescent and electrochemical sensors.
Design of Fluorescent Sensors and Probes
The design of fluorescent sensors often relies on modulating the emission of a fluorophore through its interaction with a target analyte. The triphenylamine core is an effective fluorophore, and its derivatives have been successfully used in luminescent sensors for various analytes, including nitroaromatics and metal ions. rsc.orgrsc.org
The sensing capability of this compound can be realized through several mechanisms:
Solvatochromism : The significant shift in fluorescence emission color with solvent polarity, a property demonstrated by its analogues, can be exploited for sensing applications that involve changes in the local environment's polarity. nih.govmdpi.com
Reaction-based Probes : The benzaldehyde (B42025) group is a versatile reactive site. It can undergo condensation reactions with specific nucleophiles, such as amines or thiols. rsc.org This reaction can alter the electronic structure of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. For example, reaction with a primary amine would form a Schiff base, changing the conjugation and thereby the fluorescence output. nih.gov
Photoinduced Electron Transfer (PET) : The electron-deficient nitrophenyl groups can act as quenchers for the fluorescence of the triphenylamine core through a PET mechanism. researchgate.net Interaction of the molecule with an analyte could disrupt this PET process, restoring fluorescence and providing a detectable signal.
The research on the related compound 4-[bis(4-methylphenyl)amino]benzaldehyde (BMABA) provides valuable insight into the potential sensing applications. Its fluorescence properties are highly sensitive to the surrounding medium, as shown in the following table.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
|---|---|---|
| n-hexane | 353 | 424 |
| Ethyl acetate | 355 | 502 |
| Tetrahydrofuran | 357 | 507 |
| Chloroform | 367 | 538 |
| Acetone | 354 | 542 |
| Dichloromethane | 361 | 546 |
Data derived from studies on 4-[bis(4-methylphenyl)amino]benzaldehyde. nih.gov
Electrochemical Sensor Development
The presence of two nitro groups makes this compound an excellent candidate for electrochemical sensor development. The nitro group (-NO₂) is electrochemically active and can be irreversibly reduced to a hydroxylamine (B1172632) (-NHOH) or an amine (-NH₂) group. researchgate.net This well-defined reduction process can be monitored using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). rsc.orgrsc.org
An electrochemical sensor based on this compound could operate via a few principles:
Direct Detection : The compound can be immobilized on an electrode surface (e.g., a glassy carbon electrode). The reduction peak of the nitro groups can serve as the analytical signal. researchgate.net The presence of certain analytes might interfere with or catalyze this reduction, causing a measurable change in the peak potential or current.
Indicator for Other Reactions : The compound could be used to detect other species. For instance, p-nitrophenol, a related compound, is often detected electrochemically by monitoring its reduction. mdpi.com Sensors for p-nitrophenol have been developed using various modified electrodes, achieving low detection limits. rsc.orgrsc.orgmdpi.com
Electrochemical Derivatization : The aldehyde functional group can be used to selectively bind to a target analyte. This binding event could alter the electrochemical properties of the molecule, particularly the reduction potential of the nitro groups, thus providing a signal for the presence of the analyte.
The electrochemical reduction of a 4-nitrophenyl group to a 4-aminophenyl group is an irreversible process, which is a key feature for sensor design. researchgate.net This process typically occurs at a negative potential, for example, around -920 mV (vs. Ag/AgCl) in some systems. researchgate.net The disappearance of this reduction peak in subsequent scans confirms the conversion and can be used for quantification. researchgate.net
Detection Mechanisms and Selectivity
The detection capabilities of this compound are predicated on the electronic interplay between the electron-donating triphenylamine core and the electron-withdrawing nitrophenyl groups, as well as the potential for specific interactions involving the aldehyde functionality. While direct studies on this specific molecule are limited, the detection mechanisms can be inferred from related structures.
The primary mechanism for anion detection would likely involve hydrogen bonding interactions between the N-H protons of the amino group and the target anion. The presence of the strongly electron-withdrawing nitro groups enhances the acidity of these protons, thereby predisposing the molecule to act as an effective anion receptor. This interaction would lead to a perturbation of the intramolecular charge transfer (ICT) from the triphenylamine donor to the nitrophenyl acceptors, resulting in a discernible change in the photophysical properties of the molecule, such as a shift in the absorption or emission spectra.
Furthermore, the aldehyde group can participate in sensing mechanisms through nucleophilic addition or condensation reactions with specific analytes. This covalent interaction would lead to a significant alteration of the electronic structure of the molecule, providing a clear signaling pathway.
The selectivity of sensors based on this compound would be governed by the strength and specificity of these interactions. For anion sensing, selectivity would be determined by the size, charge density, and basicity of the anion. For aldehyde-reactive analytes, selectivity would depend on the nucleophilicity and steric factors of the incoming species. While comprehensive selectivity data for this specific compound is not available, related bis(urea) receptors bearing nitrophenyl substituents have demonstrated selectivity for anions such as fluoride (B91410) and acetate. nih.gov
| Potential Analyte Class | Plausible Detection Mechanism | Expected Spectroscopic Change |
| Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding with N-H protons | Shift in absorption/emission spectra |
| Nucleophiles (e.g., amines) | Nucleophilic addition to the aldehyde | Formation of a new absorption band |
Molecular Switches and Logic Gates
The inherent electronic properties of this compound make it a candidate for the development of molecular switches and logic gates, where external stimuli can modulate its physical properties.
The photo-switchable behavior of triphenylamine derivatives is an area of active research. researchgate.netnih.gov The mechanism often involves a photo-induced intramolecular charge transfer (ICT) state, which can be influenced by the surrounding environment and the nature of the substituents. In the case of this compound, irradiation with light of an appropriate wavelength could excite the molecule to a charge-separated state, where the triphenylamine moiety is oxidized and the nitrophenyl groups are reduced.
This photo-induced state may exhibit different absorption and emission characteristics compared to the ground state, allowing the molecule to function as a photo-switch. The presence of the nitro groups can also facilitate intersystem crossing, potentially leading to phosphorescence or other triplet-state phenomena that can be modulated by light. ustc.edu.cn The competition between the formation of triplet excitons and cationic radicals under photoirradiation is a key factor in determining the photoresponsive properties of such molecules. nih.gov While the specific photo-switching parameters for this compound have not been reported, the general principles governing related triphenylamine derivatives suggest its potential in this area.
The electro-switchable characteristics of this compound would be based on the reversible oxidation and reduction of the molecule. The triphenylamine core is known to undergo stable, reversible oxidation to form a radical cation. The nitrophenyl groups, being strongly electron-withdrawing, are susceptible to reduction.
By applying an external potential, it should be possible to switch the molecule between its neutral, oxidized, and reduced states. Each of these states would possess distinct optical and electronic properties. For instance, the neutral form might be colorless or pale yellow, while the oxidized radical cation could exhibit a strong absorption in the visible region, leading to electrochromism. Similarly, the reduced state would also have a unique spectroscopic signature. This redox-switchable behavior could be harnessed for applications in electrochromic devices, memory elements, and electro-responsive materials. However, detailed experimental studies on the electro-switchable characteristics of this compound are not currently available in the literature.
Catalysis
The functional groups present in this compound suggest its potential utility in the field of catalysis, both as a supramolecular catalyst and as a ligand for transition metal complexes.
While there are no specific reports on the use of this compound in supramolecular catalysis, its structure suggests potential in this area. The combination of hydrogen bond donating (N-H) and accepting (aldehyde C=O, nitro O) sites could enable it to act as a template or scaffold, bringing reactants together in a specific orientation to facilitate a chemical reaction. The aromatic rings can also participate in π-π stacking interactions, further contributing to the formation of a host-guest complex. However, without experimental data, its role in supramolecular catalysis remains speculative.
The this compound molecule possesses multiple potential coordination sites for transition metals, including the nitrogen atom of the amino group and the oxygen atom of the aldehyde group. This allows it to function as a bidentate or potentially a multidentate ligand, forming stable complexes with a variety of transition metals.
Conclusion and Future Research Directions
Summary of Key Findings in 4-[Bis(4-nitrophenyl)amino]benzaldehyde Research
Direct research on this compound is exceptionally limited, with no dedicated studies on its synthesis, characterization, or application found in the current body of scientific literature. However, by examining research on analogous triphenylamine (B166846) derivatives, we can infer some potential characteristics. The synthesis of similar compounds, such as 4-[Bis(4-methylphenyl)amino]benzaldehyde, has been successfully achieved through methods like the Vilsmeier-Haack reaction. nih.gov This suggests a plausible synthetic route for the nitro-substituted counterpart.
The photophysical behavior of nitro-substituted TPA derivatives, although not extensively studied, is an area of growing interest. A study on a related compound, 4-bromo-N-(4-bromophenyl)-N-(4-nitrophenyl)aniline, revealed solvent-sensitive charge transfer bands and a significant drop in fluorescence quantum yields in polar solvents, indicating complex excited-state dynamics. ustc.edu.cnustc.edu.cn It is reasonable to hypothesize that this compound would exhibit even more pronounced ICT characteristics due to the presence of two nitro groups. The strong electron-withdrawing nature of the nitro groups is also expected to impart significant nonlinear optical properties.
Remaining Challenges and Open Questions
The primary challenge in the study of this compound is the fundamental lack of experimental data. Key open questions that need to be addressed include:
Synthesis and Purification: What is the most efficient and scalable synthetic route for this compound? What are the challenges in its purification and characterization?
Physicochemical Properties: What are its fundamental photophysical and electrochemical properties? How do the dual nitro substituents influence its absorption, emission, and redox behavior?
Structure-Property Relationships: How does the molecular geometry, including the twist angles of the phenyl rings, affect the electronic communication between the donor and acceptor moieties?
Solvatochromism: To what extent does the compound exhibit solvatochromic shifts in its absorption and emission spectra, and what does this reveal about its excited-state dipole moment?
Prospects for Novel Applications and Materials Development
Should the hypothesized properties of this compound be confirmed through future research, several exciting applications could be envisioned:
Nonlinear Optics: The significant intramolecular charge transfer anticipated from the donor-acceptor structure makes it a strong candidate for third-order NLO materials, which are crucial for applications in optical switching and data storage.
Colorimetric Sensors: The sensitivity of its potential ICT band to the chemical environment could be exploited for the development of colorimetric sensors for specific analytes or changes in environmental polarity.
Organic Electronics: While the strong electron-withdrawing nature of the nitro groups might be detrimental to the hole-transporting properties typically associated with TPAs, it could be beneficial for creating n-type or ambipolar organic semiconductors.
Triplet Emitters: The presence of nitro groups is known to promote intersystem crossing, which could lead to the development of novel triplet emitters for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
